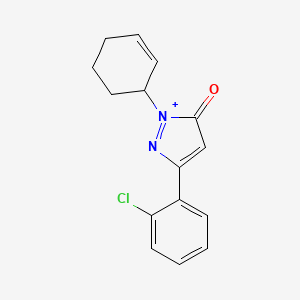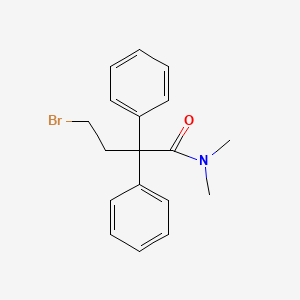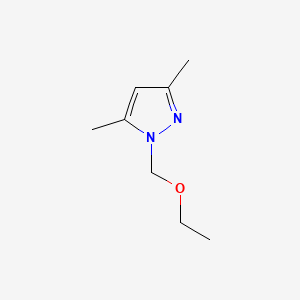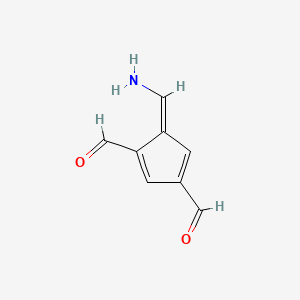![molecular formula C34H59NO14 B570569 (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-氨基-6-[(3R)-3,4-二羧基丁酰氧基]-11,18-二羟基-5,9-二甲基二十烷-7-氧基]-2-氧代乙基]丁二酸 CAS No. 1422359-85-0](/img/structure/B570569.png)
(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-氨基-6-[(3R)-3,4-二羧基丁酰氧基]-11,18-二羟基-5,9-二甲基二十烷-7-氧基]-2-氧代乙基]丁二酸
描述
Fumonisin B3 (FB3) is a mycotoxin that has been found in Fusarium. It is cytotoxic to primary rat hepatocytes when used at concentrations of 125, 250, and 500 µM. Dietary administration of FB3 (0.05%) for 14 or 21 days induces hepatocyte nodules, a marker of cancer initiation, in rats. FB3 has been detected in corn and corn-based foods and livestock feeds.
Fumonisin B3 is a mycotoxin produced from F. moniliforme, a prevalent fungus of corn and other grains. Outbreaks of food poisoning in livestock and humans following the consumption of Fusarium infested corn are caused by fumonisins. Fumonisins function as inhibitors of ceramide synthase (sphingosine N-acyltransferase).
科学研究应用
Agricultural Contaminant Monitoring
FB3 is commonly found in maize and other crops. It’s crucial to monitor and control its levels to prevent contamination of the food supply. Advanced methods like LC-MS/MS are used for the quantitative determination of fumonisins in crops and animal feed . This helps in ensuring food safety and mitigating health risks associated with mycotoxin exposure.
Animal Health and Nutrition
Research has shown that FB3 can have detrimental effects on livestock, particularly poultry. Studies involving broiler chickens have indicated that FB3 can lead to reduced growth, tissue damage, and an imbalance in intestinal microbiota . Understanding these impacts is vital for developing strategies to protect animal health and prevent economic losses in the poultry industry.
Mycotoxin Migration and Transformation Studies
The migration and transformation of FB3 and its metabolites in animals are areas of active research. Scientists use analytical methods to track the movement and chemical changes of FB3 in animal systems, which is essential for assessing the risk of mycotoxin exposure in the food chain .
Toxicological Research
FB3’s toxic effects on cellular systems are studied using various bioassays. For instance, researchers evaluate cell membrane integrity and cytotoxicity to understand the potential health risks posed by FB3 exposure . This research contributes to setting regulatory standards and safety limits for mycotoxins in food and feed.
Fusarium and Aspergillus Genetics
The biosynthesis of FB3 involves complex genetic pathways in Fusarium and Aspergillus species. Deciphering these pathways can lead to better control measures against mycotoxin-producing fungi and improved agricultural practices .
Food Safety Risk Assessment
FB3 is a concern for food safety due to its presence in widely consumed crops like maize. Research on its occurrence, toxicity, and detection methods informs risk assessments and helps establish guidelines to protect public health .
作用机制
Target of Action
Fumonisin B3, like other fumonisins, primarily targets the enzyme ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .
Mode of Action
Fumonisin B3 interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal metabolism of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .
Biochemical Pathways
The primary biochemical pathway affected by Fumonisin B3 is the sphingolipid metabolic pathway . The inhibition of ceramide synthase disrupts the balance of this pathway, leading to a buildup of sphinganine and a decrease in complex sphingolipids . This disruption can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
A study on broiler chickens showed that fumonisin b1, b2, and b3 and their hydrolyzed metabolites can be detected in feed and excreta . This suggests that these compounds can be absorbed, metabolized, and excreted, but more research is needed to understand the ADME properties of Fumonisin B3.
Result of Action
The disruption of sphingolipid metabolism by Fumonisin B3 can lead to various cellular effects. For instance, it can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of markers for endoplasmic reticulum (ER) stress . The toxicity potency rank is FB1 > FB2 >> FB3 .
Action Environment
Fumonisin B3, along with other fumonisins, are commonly found in food and feed, particularly in corn contaminated with Fusarium species . The presence of these toxins in the diet can pose a serious threat to both human and animal health . The extent of their action, efficacy, and stability can be influenced by various environmental factors, including the conditions of growth and storage of the contaminated food or feed .
属性
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCRJSQNWHCGOP-STOIETHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
CAS RN |
1422359-85-0, 136379-59-4 | |
| Record name | Fumonisin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumonisin B3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Which Fusarium species are the major producers of fumonisin B3?
A1: Fumonisin B3 is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]
Q2: What is the global prevalence of fumonisin B3 in maize and maize-based products?
A2: Fumonisin B3, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]
Q3: Have fumonisins been detected in other food sources besides maize?
A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]
Q4: What is the molecular formula and weight of fumonisin B3?
A4: Fumonisin B3 has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]
Q5: What are the key structural features that differentiate fumonisin B3 from other B-series fumonisins?
A5: Fumonisin B3 lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []
Q6: Are there other naturally occurring structural analogues of fumonisin B3?
A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]
Q7: What analytical techniques are commonly used for detecting and quantifying fumonisin B3 in food and feed samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]
Q8: Are there any rapid on-site detection methods available for fumonisin B3?
A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []
Q9: What are the known toxic effects of fumonisin B3 in animals?
A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []
Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?
A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []
Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?
A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []
Q12: Are there any regulatory limits set for fumonisin B3 levels in food and feed?
A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]
Q13: What strategies can be employed to reduce fumonisin contamination in maize?
A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []
Q14: What are some key areas for future research on fumonisin B3?
A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)




![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)


